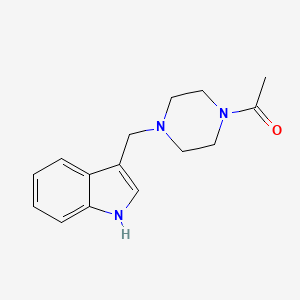

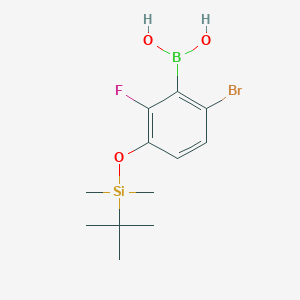

1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

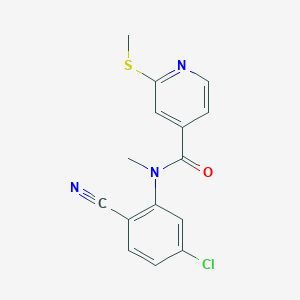

“1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone” is a compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound 1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone is a part of a broader class of chemicals that have been synthesized and studied for various applications. For example, derivatives of piperazine, a core structure in this compound, have been synthesized to explore their analgesic and anti-inflammatory activities. These derivatives showed higher analgesic activity than aspirin and significant anti-inflammatory effects without inducing gastric ulceration, indicating their potential therapeutic benefits (Palaska et al., 1993). Furthermore, the synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety highlighted the efficiency of these compounds, suggesting a scope for the development of new drugs (Bhat et al., 2018).

Pharmacological Activities

Compounds with the piperazine moiety have been extensively studied for their potential pharmacological activities. For instance, indoline and piperazine-containing derivatives have been identified as novel mixed D(2)/D(4) receptor antagonists, showcasing the versatility of these structures in targeting receptor pathways (Zhao et al., 2002). Additionally, certain 1,2,4-triazine derivatives bearing piperazine amide moiety were synthesized and exhibited potential anticancer activities against breast cancer cells, further emphasizing the importance of such compounds in therapeutic applications (Yurttaş et al., 2014).

Antiviral and Antimicrobial Applications

The relevance of piperazine derivatives extends to antiviral and antimicrobial domains as well. Novel 5-substituted Piperazinyl-4-nitroimidazole Derivatives have been synthesized and evaluated for their in vitro anti-HIV activity, showcasing the potential of these compounds in combating viral infections (Al-Masoudi et al., 2007). Additionally, new chalcones containing piperazine or 2,5-dichlorothiophene moiety have been synthesized, displaying potent antimicrobial activity against Gram-positive bacteria and Candida albicans, highlighting their significance in addressing bacterial and fungal infections (Tomar et al., 2007).

Electrochemical Applications

On the electrochemical front, innovative strategies have been employed in the synthesis of mono and di-substituted hydroquinone and benzoquinone derivatives, incorporating piperazine moieties. These compounds have been synthesized through electrochemical methods, offering a green and efficient approach to chemical synthesis (Nematollahi et al., 2014).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, certain indole derivatives have shown inhibitory activity against influenza A . Others have been effective against HIV-1 . The interaction of these compounds with their targets often results in changes that inhibit the function of the target, thereby exerting their biological effect.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, certain indole derivatives have been found to inhibit tubulin polymerization, affecting cell division and growth .

Result of Action

For instance, certain indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit polymerization of tubulin .

Propiedades

IUPAC Name |

1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-12(19)18-8-6-17(7-9-18)11-13-10-16-15-5-3-2-4-14(13)15/h2-5,10,16H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKHJBUHGGCRGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2977652.png)

![Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2977654.png)

![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)

![4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2977666.png)

![N-[6-Chloro-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B2977668.png)

![Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride](/img/structure/B2977669.png)